molecular formula C14H9ClN2O6 B2521199 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate CAS No. 331460-24-3

2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate

Cat. No.: B2521199
CAS No.: 331460-24-3
M. Wt: 336.68
InChI Key: NLCRSDCCZIJRRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate is an organic compound with the molecular formula C14H9ClN2O6. It is characterized by the presence of both chloro and nitro functional groups attached to a benzyl and benzenecarboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate typically involves the esterification of 2-chloro-5-nitrobenzyl alcohol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often require refluxing the mixture for several hours to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or thiols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Scientific Research Applications

2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, potentially modifying biomolecules and affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitrobenzyl alcohol
  • 4-Nitrobenzoic acid
  • 2-Chloro-5-nitrobenzoic acid
  • 4-Nitrobenzyl chloride

Uniqueness

2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate is unique due to the presence of both chloro and nitro groups on the benzyl and benzenecarboxylate moieties, respectively. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and material science .

Properties

IUPAC Name

(2-chloro-5-nitrophenyl)methyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O6/c15-13-6-5-12(17(21)22)7-10(13)8-23-14(18)9-1-3-11(4-2-9)16(19)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCRSDCCZIJRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC2=C(C=CC(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.